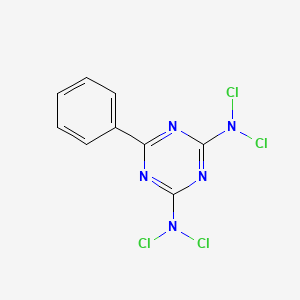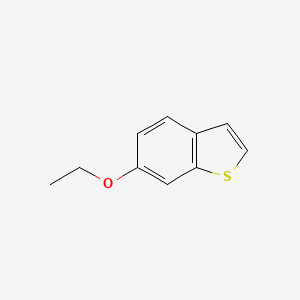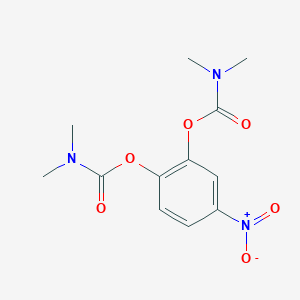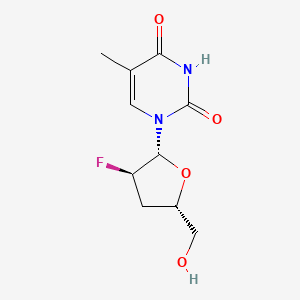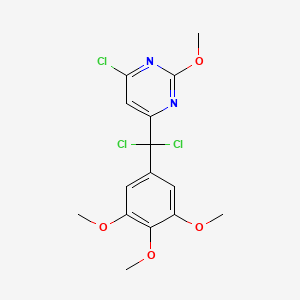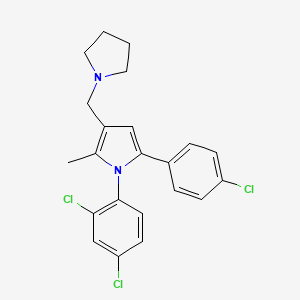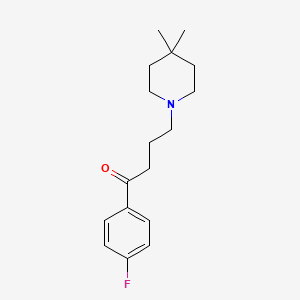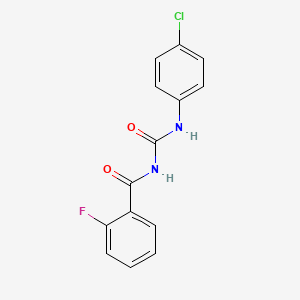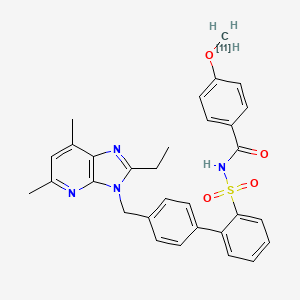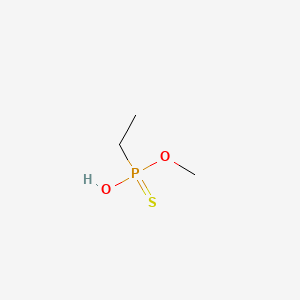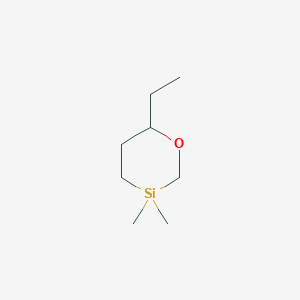
6-Ethyl-3,3-dimethyl-1,3-oxasilinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Ethyl-3,3-dimethyl-1,3-oxasilinane is an organosilicon compound with the molecular formula C8H18OSi It is characterized by a six-membered ring structure containing silicon and oxygen atoms, along with ethyl and dimethyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-3,3-dimethyl-1,3-oxasilinane typically involves the reaction of appropriate silicon-containing precursors with organic reagents under controlled conditions. One common method involves the hydrosilylation of alkenes with silanes in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
6-Ethyl-3,3-dimethyl-1,3-oxasilinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it to silanes or other reduced silicon-containing compounds.
Substitution: Substitution reactions can replace the ethyl or dimethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes and other reduced silicon compounds.
Substitution: Various substituted organosilicon compounds.
科学研究应用
6-Ethyl-3,3-dimethyl-1,3-oxasilinane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用机制
The mechanism of action of 6-Ethyl-3,3-dimethyl-1,3-oxasilinane involves its interaction with molecular targets through its silicon-oxygen bond. The compound can participate in various chemical reactions, leading to the formation of new compounds with desired properties. The pathways involved may include catalytic processes and interactions with biological molecules.
相似化合物的比较
Similar Compounds
3,3-Dimethyl-1,3-oxasilinane: Lacks the ethyl substituent, resulting in different chemical properties.
6-Methyl-3,3-dimethyl-1,3-oxasilinane: Contains a methyl group instead of an ethyl group, affecting its reactivity.
6-Propyl-3,3-dimethyl-1,3-oxasilinane: Has a propyl group, leading to variations in its chemical behavior.
Uniqueness
6-Ethyl-3,3-dimethyl-1,3-oxasilinane is unique due to its specific substituents, which confer distinct chemical properties and reactivity compared to its analogs
属性
CAS 编号 |
18388-20-0 |
|---|---|
分子式 |
C8H18OSi |
分子量 |
158.31 g/mol |
IUPAC 名称 |
6-ethyl-3,3-dimethyl-1,3-oxasilinane |
InChI |
InChI=1S/C8H18OSi/c1-4-8-5-6-10(2,3)7-9-8/h8H,4-7H2,1-3H3 |
InChI 键 |
BHXJZPLIVMXVRK-UHFFFAOYSA-N |
规范 SMILES |
CCC1CC[Si](CO1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


